molecular formula C8H17NO B2557071 2-(4,4-dimethyloxolan-2-yl)ethan-1-amine CAS No. 2126162-96-5

2-(4,4-dimethyloxolan-2-yl)ethan-1-amine

Cat. No.: B2557071
CAS No.: 2126162-96-5
M. Wt: 143.23
InChI Key: JHDPIFITOMYMKN-UHFFFAOYSA-N
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Description

2-(4,4-Dimethyloxolan-2-yl)ethan-1-amine (IUPAC name: 2-(4,4-dimethyloxolan-2-yl)ethanamine) is a secondary amine derivative featuring a tetrahydrofuran (oxolane) ring substituted with two methyl groups at the 4-position and an ethylamine side chain at the 2-position. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol and a purity of ≥95% . The compound’s structural rigidity from the dimethyl-substituted oxolane ring and the primary amine group makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-(4,4-dimethyloxolan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)5-7(3-4-9)10-6-8/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDPIFITOMYMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC1)CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-dimethyloxolan-2-yl)ethan-1-amine typically involves the reaction of 2-(4,4-dimethyloxolan-2-yl)ethanol with ammonia or an amine under suitable conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal oxide, at elevated temperatures to facilitate the formation of the amine group.

Industrial Production Methods

In an industrial setting, the production of 2-(4,4-dimethyloxolan-2-yl)ethan-1-amine may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-dimethyloxolan-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The amine group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

2-(4,4-dimethyloxolan-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4,4-dimethyloxolan-2-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The oxolane ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 2-(4,4-dimethyloxolan-2-yl)ethan-1-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Oxolane Ring Key Structural Features Purity CAS Number
2-(4,4-Dimethyloxolan-2-yl)ethan-1-amine C₈H₁₇NO 143.23 4,4-dimethyl Rigid oxolane ring; primary amine ≥95% Not specified
2-(2-Methyloxan-4-yl)ethan-1-amine C₈H₁₇NO 143.23 2-methyl Less steric hindrance; flexible ring N/A 1343285-63-1
2-(Oxan-4-yl)ethan-1-amine C₇H₁₅NO 129.20 None Unsubstituted oxolane; higher polarity N/A 65412-03-5
(1R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-amine C₇H₁₅NO₂ 145.20 2,2-dimethyl (dioxolane ring) Stereospecific; additional oxygen atom N/A 112395-73-0
2-(2-Methylmorpholin-4-yl)ethan-1-amine C₇H₁₆N₂O 144.21 Morpholine ring Secondary amine; heterocyclic nitrogen N/A 954581-27-2

Key Observations :

  • Steric and Electronic Effects : The 4,4-dimethyl substitution in the target compound introduces significant steric hindrance and rigidity compared to 2-methyl or unsubstituted oxolane derivatives . This rigidity may enhance binding specificity in receptor interactions.
  • Polarity: The unsubstituted oxolane derivative (C₇H₁₅NO) has lower molecular weight and higher polarity, likely improving aqueous solubility compared to methylated analogues .
  • Heterocyclic Variations : Morpholine-containing analogues (e.g., 2-(2-methylmorpholin-4-yl)ethan-1-amine) introduce a secondary amine and nitrogen heteroatom, altering basicity and hydrogen-bonding capacity .

Biological Activity

2-(4,4-dimethyloxolan-2-yl)ethan-1-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

The molecular formula of 2-(4,4-dimethyloxolan-2-yl)ethan-1-amine is C8H17NOC_8H_{17}NO, with a molar mass of 143.23 g/mol. Its structure features a dimethyloxolane ring, which may contribute to its biological interactions.

The biological activity of 2-(4,4-dimethyloxolan-2-yl)ethan-1-amine is primarily associated with its effects on neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin and norepinephrine pathways, similar to other amine compounds. This modulation can influence mood, cognition, and various physiological processes.

In Vitro Studies

Research has indicated that compounds with similar structures exhibit significant activity against various enzymes and receptors. For instance, studies on related amines have shown inhibition of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain, thereby impacting cognitive functions and memory retention .

Neuropharmacological Effects

A study examining the neuropharmacological effects of structurally analogous compounds found that they could enhance synaptic plasticity and improve cognitive functions in animal models. These findings suggest that 2-(4,4-dimethyloxolan-2-yl)ethan-1-amine may possess similar properties, warranting further investigation into its potential as a cognitive enhancer.

Cardiovascular Implications

Another area of interest is the cardiovascular effects of this compound. Research has shown that certain amines can influence smooth muscle contractility and bioelectrogenesis. For example, compounds like papaverine have been studied for their ability to relax smooth muscles in the gastrointestinal tract . Given the structural similarities, 2-(4,4-dimethyloxolan-2-yl)ethan-1-amine may also exhibit vasodilatory effects.

Data Tables

Property Value
Molecular FormulaC8H17NO
Molar Mass143.23 g/mol
Potential Biological ActivitiesNeurotransmitter modulation
Enzyme InhibitionAChE (potentially)

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